tert-Butyl 4-(2-fluoro-5-methoxybenzylamino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-fluoro-5-methoxybenzylamino)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butyl group and a benzylamino group that is further substituted with a fluoro and methoxy group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-fluoro-5-methoxybenzylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions to protect the amine group.
Substitution with the benzylamino group: This step involves nucleophilic substitution reactions where the piperidine ring is reacted with 2-fluoro-5-methoxybenzylamine.
Final deprotection and purification: The final compound is obtained by removing any protecting groups and purifying the product through techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-fluoro-5-methoxybenzylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups on the benzylamino moiety.
Substitution: The fluoro and methoxy groups on the benzyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-(2-fluoro-5-methoxybenzylamino)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used to study the interactions of piperidine derivatives with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-fluoro-5-methoxybenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-fluoro-5-methoxybenzylamino)piperidine-1-carboxylate is unique due to the presence of both fluoro and methoxy groups on the benzylamino moiety. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-[(2-fluoro-5-methoxyphenyl)methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3/c1-18(2,3)24-17(22)21-9-7-14(8-10-21)20-12-13-11-15(23-4)5-6-16(13)19/h5-6,11,14,20H,7-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONHMOHLJYPUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=CC(=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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